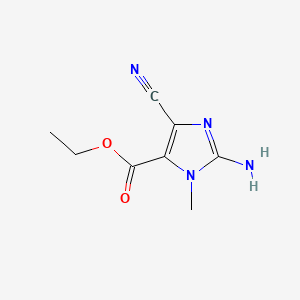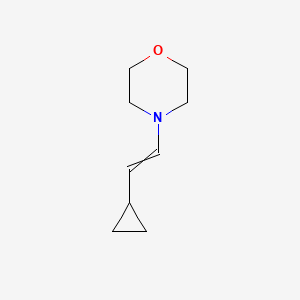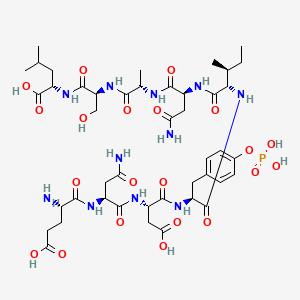
6-Methoxypyridine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxypyridine-2-thiol (6MPT) is a thiol compound that is widely used in scientific research. It has a variety of applications, ranging from biochemical and physiological studies to chemical synthesis. 6MPT is a versatile compound that has been used in various areas of research, including drug discovery, biochemistry, and medicinal chemistry.
Applications De Recherche Scientifique
Analytical Chemistry Applications
6-Methoxypyridine-2-thiol has been utilized in the development of fluorogenic labeling reagents for high-performance liquid chromatography (HPLC). For instance, the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a derivative, has been applied for the selective and rapid detection of biologically important thiols, demonstrating its utility in pharmaceutical formulations analysis (Gatti et al., 1990).
Pharmacological Research
In pharmacological research, derivatives of 6-Methoxypyridine-2-thiol have shown promise as potent antagonists for specific receptors, highlighting their potential for clinical development in treating diseases such as osteoporosis (Hutchinson et al., 2003).
Viticulture and Wine Research
Studies in viticulture have explored the role of methoxypyrazine, closely related to 6-Methoxypyridine-2-thiol, in determining the sensory properties and consumer preferences of Sauvignon Blanc wines. These compounds significantly influence the aroma profile, affecting attributes like tropical and 'green' characteristics (King et al., 2011).
Materials Science
In materials science, thiol-functionalized compounds, including those related to 6-Methoxypyridine-2-thiol, have been developed for various applications. For example, thiol-click chemistry has been employed to create degradable polymeric materials, showcasing the versatility of thiol-based reactions in synthesizing new materials with potential biomedical applications (Hoyle et al., 2010).
Environmental and Biological Sensing
Derivatives of 6-Methoxypyridine-2-thiol have been utilized in creating sensors for detecting metal ions and biological thiols, demonstrating their importance in environmental monitoring and clinical diagnostics. For instance, a rhodamine 6G derivative bearing a thiolactone moiety was synthesized for selective "off-on" fluorescent sensing of Hg(2+), with applications extending to bioimaging (Chen et al., 2008).
Propriétés
IUPAC Name |
6-methoxy-1H-pyridine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-5-3-2-4-6(9)7-5/h2-4H,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAINIYPEVJJGPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)
![Ethanone, 1-(6-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/no-structure.png)
![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)

